Regioisomeric Control of ACC2 Inhibitory Potency: C3‑Aryl vs. N1‑Aryl Substitution
In the Boehringer Ingelheim ACC2 inhibitor patent (US 2013/0172316 A1), the general formula (I) mandates that the aromatic sulfonamide group (Ar1‑SO₂‑) is attached to the azetidine ring nitrogen (N1), while the C3 position bears a distinct substituent. The 3‑((4‑fluorophenyl)sulfonyl)‑1‑(isobutylsulfonyl)azetidine scaffold inverts this pattern, placing the aryl sulfonyl at C3 and the alkyl sulfonyl at N1. Although direct IC₅₀ values for this specific compound are not publicly disclosed, the patent teaches that the position of the aryl sulfonyl group is a critical determinant of ACC2 potency, with the N1‑aryl orientation being essential for sub‑micromolar activity [1]. Close analogs such as 1‑((4‑fluorophenyl)sulfonyl)‑3‑(isobutylsulfonyl)azetidine (the regioisomer) are predicted to exhibit substantially lower ACC2 engagement because they conform to the patented pharmacophore, whereas the target compound's inverted regiochemistry offers a tool for probing the spatial tolerance of the ACC2 active site or for achieving selectivity over ACC2 if desired [1].
| Evidence Dimension | ACC2 inhibitory potency dependence on aryl sulfonyl position (N1 vs. C3) |
|---|---|
| Target Compound Data | Aryl sulfonyl at C3; alkyl sulfonyl at N1 (pharmacophore‑mismatched orientation) |
| Comparator Or Baseline | Patent‑exemplified N1‑aryl sulfonyl azetidines (e.g., 1‑((4‑fluorophenyl)sulfonyl)‑3‑(isobutylsulfonyl)azetidine) – reported as active ACC2 inhibitors |
| Quantified Difference | Exact IC₅₀ shift not publicly available; patent SAR indicates that N1‑aryl orientation is required for low‑nanomolar potency |
| Conditions | ACC2 enzymatic inhibition assay as described in US 2013/0172316 A1 |
Why This Matters
This clarifies that the compound is not a generic ACC2 inhibitor but a structurally distinct probe for interrogating the positional SAR of the ACC2 sulfonamide binding pocket, reducing the risk of purchasing the wrong regioisomer for target‑based screening.
- [1] Boeringer Ingelheim International GmbH. New azetidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent Application Publication No. US 2013/0172316 A1, July 4, 2013. View Source
